N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
Description
N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a cyclohexylamine group at position 3 and a 4-methoxyphenyl moiety at position 2. This compound belongs to a class of imidazo[1,2-a]pyrazine derivatives synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which enables efficient incorporation of diverse substituents .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)18-19(21-15-5-3-2-4-6-15)23-12-11-20-13-17(23)22-18/h7-13,15,21H,2-6H2,1H3 |
InChI Key |
HNIZSCPYGPVDOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves a multi-step process. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with an isocyanide such as tert-butyl isocyanide . The reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Groebke-Blackburn-Bienaymé Multicomponent Reaction
This method involves three components:
-
Amidine : 2-Amino-3-chloropyrazine
-
Aldehyde : 4-Methoxybenzaldehyde
-
Isocyanide : Cyclohexyl isocyanide
-
Step 1 : Microwave-mediated (400W, 110°C, 10 min) reaction in dioxane with HCl catalyst.
-
Step 2 : Conventional heating (110°C, 16h) for ipso-chloro displacement using NH₄OH.
Yield : 30% over two steps.
Iodine-Catalyzed Three-Component Condensation
A room-temperature protocol using :
-
Catalyst : Iodine (5 mol%)
-
Solvent : Ethanol
-
Components :
-
2-Aminopyrazine
-
4-Methoxybenzaldehyde
-
Cyclohexyl isocyanide
-
-
Imine formation between 2-aminopyrazine and aldehyde.
-
Nucleophilic addition of isocyanide to the imine, facilitated by iodine.
-
[4 + 1] Cycloaddition to form the imidazo[1,2-a]pyrazine core.
Key Advantages :
Catalyst Screening and Optimization
Comparative catalyst performance for imidazo[1,2-a]pyrazine synthesis :
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Iodine | EtOH | 24 | 75 |
| PTSA·H₂O | EtOH | 24 | 75 |
| FeCl₃ | EtOH | 24 | 25 |
Iodine and PTSA·H₂O show superior efficiency, enabling scalable synthesis.
Structural Characterization
Key spectroscopic data for related compounds :
-
¹H NMR :
-
Pyrazine protons: δ 8.32–9.03 ppm (doublets/singlets).
-
Cyclohexyl group: δ 1.09 ppm (singlet for CH₃), δ 3.08 ppm (NH).
-
-
¹³C NMR :
-
Aliphatic carbons (cyclohexyl): δ 30–57 ppm.
-
Aromatic carbons: δ 116–147 ppm.
-
-
ESI-HRMS : Calculated for C₂₁H₂₄N₄O: m/z 348.1945 (observed: 348.1950) .
Reaction Scope and Derivatives
Variations in substituents (position 2 and 3) influence yield and activity :
| Position 2 Substituent | Position 3 Amine | Yield (%) | CDK9 IC₅₀ (µM) |
|---|---|---|---|
| Phenyl | Cyclohexyl | 84–96 | 0.31 |
| Pyridin-4-yl | Benzyl | 88–97 | 0.16 |
| Thiophen-3-yl | 4-Methoxyphenyl | 85–90 | 0.71 |
The cyclohexylamine variant exhibits moderate CDK9 inhibition, suggesting potential pharmacological relevance.
Plausible Mechanistic Pathway
The iodine-catalyzed reaction proceeds via :
-
Imine ion (A) formation from 2-aminopyrazine and aldehyde.
-
Iodine activation of the imine, enabling nucleophilic attack by isocyanide.
-
Iminium ion (B) intermediate generation.
-
[4 + 1] Cycloaddition to form the bicyclic product.
Challenges and Limitations
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Research: The compound is studied for its anticancer properties, particularly against various cancer cell lines.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine are best contextualized by comparing it to related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Key distinctions arise from variations in substituents, which influence physical properties, biological activity, and molecular interactions.
Structural and Substituent Comparisons
Physical Properties
- Melting Points: The target compound’s methoxy group likely results in a moderate melting point (estimated 160–180°C), comparable to 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) (172–175°C) but lower than nitro-substituted analogs like 10j (154–156°C) . Fluorinated derivatives (e.g., 4b) exist as oils, highlighting the impact of halogenation on physical state .
- Solubility: Methoxy and amino groups improve aqueous solubility compared to nitro or halogenated analogs .
Structural and Crystallographic Insights
Dihedral Angles :
Hydrogen Bonding :
- Crystal structures of analogs (e.g., 10f ) reveal C–H···N hydrogen bonds that stabilize dimeric forms, a feature critical for solid-state packing and solubility .
Biological Activity
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4
This compound exhibits its biological effects primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. As a selective COX-2 inhibitor, it holds promise for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects typically associated with traditional NSAIDs .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : Xia et al. prepared derivatives and screened them for antitumor activity, finding that certain compounds exhibited significant growth inhibitory properties against various cancer cell lines .
- Mechanistic Studies : Research indicated that the compound's mechanism involves interaction with specific molecular targets beyond COX-2, suggesting a multi-target approach in its anticancer efficacy .
- Pharmacological Evaluation : A comprehensive evaluation of similar pyrazine derivatives revealed that modifications in structure could enhance bioactivity and selectivity towards specific cancer types or inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the key structural features of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine, and how do they influence its physicochemical properties?
- The compound comprises an imidazo[1,2-a]pyrazine core substituted with a cyclohexylamine group at position 3 and a 4-methoxyphenyl group at position 2. The methoxy group enhances solubility via polar interactions, while the cyclohexyl moiety contributes to lipophilicity, impacting membrane permeability .
- Methodological Insight : Use computational tools (e.g., Schrödinger’s QikProp) to calculate logP, polar surface area, and hydrogen-bonding capacity. Validate experimentally via reversed-phase HPLC and solubility assays .
Q. What synthetic routes are commonly employed to prepare This compound?
- The compound is synthesized via iodine-catalyzed cyclization of 2-aminopyrazine derivatives with α-haloketones or via palladium-catalyzed cross-coupling to introduce the 4-methoxyphenyl group .
- Methodological Insight : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor progress via TLC and LC-MS .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl and pyrazine rings) and cyclohexyl protons (δ 1.0–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 348.45 for C₂₁H₂₄N₄O) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent affect the compound’s binding affinity to biological targets (e.g., kinases)?
- The methoxy group participates in hydrogen bonding with kinase active sites (e.g., CDK9), while the phenyl ring engages in π-π stacking. Compare with nitro or amino analogs (e.g., compound 10j in ) to assess electronic effects .
- Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate in orthogonal assays (e.g., cell proliferation vs. enzymatic activity) .
- Statistical Approach : Apply meta-analysis tools (e.g., GraphPad Prism) to aggregate data from multiple sources and identify outliers .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Core Modifications : Replace the cyclohexyl group with tert-butyl or benzyl moieties to alter steric bulk (see for analog libraries).
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance target engagement, as seen in compound 10j ( ).
- Methodological Insight : Use cheminformatics platforms (e.g., MOE) to generate SAR heatmaps and prioritize analogs for synthesis .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- In Silico Tools : Employ ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and hepatotoxicity.
- Experimental Validation : Conduct microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis ( ) to reduce reaction times.
- Biological Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Crystallography : Pursue co-crystallization with BRD4 (PDB: 4WIV) to elucidate binding modes ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
